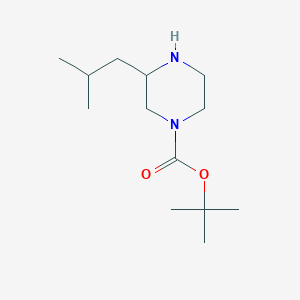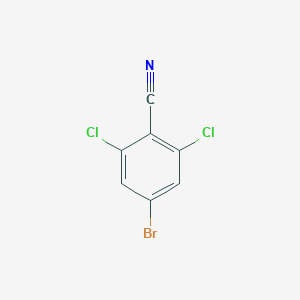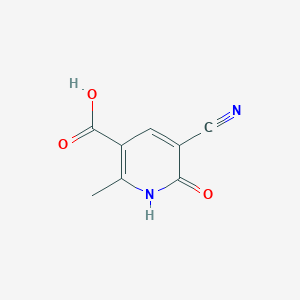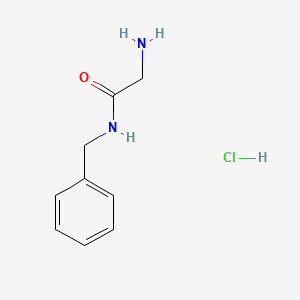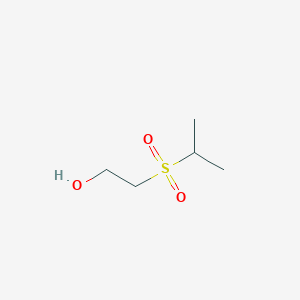
2-(Isopropylsulfonyl)ethanol
Overview
Description
2-(Isopropylsulfonyl)ethanol is an organic compound with the molecular formula C5H12O3S . It has a molecular weight of 152.21 .
Molecular Structure Analysis
The molecular structure of 2-(Isopropylsulfonyl)ethanol consists of 5 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact linear structure formula is not provided in the available resources .Scientific Research Applications
Pharmaceutical Applications
2-(Isopropylsulfonyl)ethanol: is utilized in pharmaceutical research as a precursor for synthesizing various compounds. Its sulfonyl group can act as a leaving group in substitution reactions, making it valuable for constructing complex molecules. It’s also used to improve the solubility and bioavailability of certain drugs .
Analytical Chemistry
In analytical chemistry, 2-(Isopropylsulfonyl)ethanol may serve as a standard or reference compound in chromatographic analysis. Its unique structure allows it to be a marker in the identification and quantification of complex mixtures .
Industrial Processes
This compound finds its use in industrial processes as a solvent or an intermediate. Its properties can be harnessed in the synthesis of more complex chemicals or materials, especially in the production of specialty polymers and coatings .
Environmental Science
2-(Isopropylsulfonyl)ethanol: could be explored for its role in environmental science, particularly in the development of green solvents. Its potential for biodegradability and low toxicity makes it an interesting candidate for sustainable practices .
Material Science
In material science, 2-(Isopropylsulfonyl)ethanol can be involved in the creation of new materials, such as smart gels or responsive surfaces. Its molecular structure allows for interactions that can be critical in the formation of novel materials with specific properties .
Biochemistry Research
Lastly, in biochemistry research, this compound might be used in the study of protein interactions or enzyme kinetics. Its ability to interact with biological molecules can provide insights into the fundamental processes of life .
Mechanism of Action
- Enzymes and Receptors : It may bind to receptors such as GABA (gamma-aminobutyric acid), glycine, and NMDA receptors, modulating their effects .
Mode of Action
Action Environment
properties
IUPAC Name |
2-propan-2-ylsulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-5(2)9(7,8)4-3-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNMEPBMNZFWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylsulfonyl)ethanol | |
CAS RN |
98288-49-4 | |
| Record name | 2-[(1-Methylethyl)sulfonyl]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98288-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






